Pentafluorophenyl Isocyanate: A Technical Guide to its Chemical Properties and Applications
Pentafluorophenyl Isocyanate: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pentafluorophenyl isocyanate (PFPI) is a highly reactive organic compound with the chemical formula C₆F₅NCO.[1] It is characterized by an isocyanate functional group (-NCO) attached to a pentafluorophenyl ring. This structure makes it a valuable reagent in organic synthesis, polymer chemistry, and bioconjugation. The strong electron-withdrawing nature of the five fluorine atoms on the aromatic ring significantly enhances the electrophilicity of the isocyanate's carbonyl carbon, making it exceptionally reactive towards nucleophiles.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of PFPI, with a focus on its utility in research and development.
Core Chemical and Physical Properties
The fundamental properties of pentafluorophenyl isocyanate are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇F₅NO | [2][3][4] |
| Molecular Weight | 209.07 g/mol | [2][3][4] |
| CAS Number | 1591-95-3 | [2][3][5] |
| Appearance | Colorless to light yellow liquid | [1][2][5] |
| Melting Point | 36 °C | [2][5] |
| Boiling Point | 52 °C at 2-3 mmHg (lit.) | [3][4][5] |
| Density | 1.6 g/cm³ at 25 °C (lit.) | [3][4][5] |
| Refractive Index (n20/D) | 1.449 (lit.) | [3][4] |
| Flash Point | 110 °C (230 °F) - closed cup | [3][5][6] |
| Storage Temperature | 2-8°C | [3][4] |
Reactivity and Mechanisms
The high reactivity of PFPI is its most defining characteristic, stemming from the electron-withdrawing pentafluorophenyl group which makes the isocyanate carbon highly electrophilic.[1] This facilitates rapid reactions with a wide range of nucleophiles, typically without the need for catalysts.[1]
Nucleophilic Addition Reactions
PFPI readily undergoes nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, forming a tetrahedral intermediate, followed by proton transfer to yield the final stable product.[1]
// Nodes PFPI [label="Pentafluorophenyl\nIsocyanate (PFPI)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Nucleophile [label="Nucleophile\n(e.g., R-NH₂, R-OH)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Intermediate [label="Tetrahedral\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Product [label="Stable Adduct\n(Urea or Carbamate)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Edges PFPI -> Intermediate [label=" Nucleophilic Attack ", color="#EA4335"]; Nucleophile -> Intermediate [color="#EA4335", dir=none]; Intermediate -> Product [label=" Proton Transfer ", color="#4285F4"];
// Invisible nodes for alignment {rank=same; PFPI; Nucleophile;} }
Figure 1. General mechanism for the nucleophilic addition to PFPI.
-
Reaction with Amines: Primary and secondary amines attack PFPI to form stable substituted urea (B33335) linkages. This reaction is highly efficient and is a cornerstone of its use in bioconjugation and polymer science.[1][2]
-
Reaction with Alcohols: Alcohols react with PFPI to yield carbamate (B1207046) derivatives.[1] This reaction allows for the modification of hydroxyl-functionalized polymers and molecules. The electron-withdrawing nature of the pentafluorophenyl group allows this reaction to proceed rapidly, often at room temperature.[1]
-
Reaction with Water: Like other isocyanates, PFPI can react with water. This is an important consideration for storage and handling, as moisture can lead to decomposition.[5][7] The reaction initially forms an unstable carbamic acid, which then decomposes to a pentafluoroaniline and carbon dioxide.
// Edges PFPI -> Urea [label="+ Amine", color="#EA4335", lhead=cluster_products, ltail=cluster_reactants]; PFPI -> Carbamate [label="+ Alcohol", color="#4285F4", lhead=cluster_products, ltail=cluster_reactants]; }
Figure 2. Core reactions of PFPI with amine and alcohol nucleophiles.
Applications in Research and Drug Development
The unique reactivity of PFPI makes it a versatile tool in several scientific domains.
-
Bioconjugation and Drug Delivery: PFPI is used to link molecules to proteins, peptides, or other biomolecules that have accessible primary amine groups (e.g., lysine (B10760008) residues). This is fundamental in creating antibody-drug conjugates (ADCs), functionalizing polymers for drug delivery systems, and immobilizing proteins on surfaces.[1] For instance, it can be used to prepare pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF), a compound used in materials science and drug delivery.[3][8]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The pentafluorophenylcarbamoyl moiety can be introduced to enhance the biological activity of target molecules.[1] It has been used to create derivatives of quinine (B1679958) and in the development of ureidobenzenesulfonamides with potential antimetastatic activity.[1][9]
-
Polymer Chemistry and Materials Science: PFPI is used to modify polymers to enhance properties such as thermal stability and chemical resistance.[2] Reacting wood polymers with PFPI, for example, can make them resistant to fungal attack by forming stable carbamate bonds.[6][8] It is also explored as an electrolyte additive in lithium-ion batteries to improve performance.[1]
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with PFPI
This protocol outlines a general method for conjugating PFPI to a protein via primary amine groups (e.g., lysine side chains). Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; prep_protein [label="1. Prepare Protein Solution\n(e.g., 1-5 mg/mL in amine-free buffer,\npH 7.5-8.5, like PBS)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prep_pfpi [label="2. Prepare PFPI Stock Solution\n(e.g., 10-20 mg/mL in anhydrous\nDMF or DMSO)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; react [label="3. Initiate Reaction\nAdd 5-20 fold molar excess of PFPI\nstock solution to the protein solution dropwise.", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; incubate [label="4. Incubate\n1-2 hours at room temperature with gentle mixing.", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; purify [label="5. Purify Conjugate\nRemove unreacted PFPI via size-exclusion\nchromatography or dialysis against PBS.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; end [label="End: Characterize Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Edges start -> prep_protein; prep_protein -> prep_pfpi; prep_pfpi -> react; react -> incubate; incubate -> purify; purify -> end; }
Figure 3. Workflow for protein conjugation using PFPI.
Methodology:
-
Protein Preparation: Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5 to ensure the target lysine residues are deprotonated and nucleophilic. The concentration is typically 1-5 mg/mL.
-
PFPI Solution Preparation: Immediately before use, prepare a stock solution of PFPI in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFPI solution to the protein solution while gently stirring. The optimal ratio should be determined empirically for each specific application.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine (B1666218) buffer) to a final concentration of 50-100 mM to consume any unreacted PFPI.
-
Purification: Remove unreacted PFPI and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer like PBS.[10]
-
Characterization: The resulting protein conjugate can be characterized by techniques such as mass spectrometry to determine the degree of labeling.
Protocol 2: Synthesis of Pentafluorophenyl Isocyanate
PFPI can be synthesized from pentafluorophenol (B44920) and a phosgene (B1210022) equivalent.[1] This process is hazardous and must be conducted by trained personnel with appropriate safety measures.
Methodology:
-
Reactant Preparation: A solution of pentafluorophenol is prepared in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Phosgenation: A phosgene equivalent, such as triphosgene, is added to the solution. The reaction is typically carried out at an elevated temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as infrared (IR) spectroscopy, watching for the appearance of the characteristic isocyanate peak (~2250-2270 cm⁻¹).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure pentafluorophenyl isocyanate.[3]
Safety and Handling
Pentafluorophenyl isocyanate is a hazardous chemical and requires careful handling.
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[3][6] It is classified as an acute toxicant.[4][6]
-
Irritation: It causes skin and eye irritation and may cause respiratory irritation.[5][6]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer) and may cause an allergic skin reaction.[3][6]
-
Handling: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.[3][4] It is sensitive to moisture; avoid contact with water.[5]
-
Incompatible Materials: Avoid strong oxidizing agents, acids, bases, alcohols, and amines (unless part of a controlled reaction).[5][11]
References
- 1. Buy Pentafluorophenyl isocyanate | 1591-95-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pentafluorophenyl isocyanate 97 1591-95-3 [sigmaaldrich.com]
- 4. Pentafluorophenyl isocyanate 97 1591-95-3 [sigmaaldrich.com]
- 5. PENTAFLUOROPHENYL ISOCYANATE 97 - Safety Data Sheet [chemicalbook.com]
- 6. Pentafluorophenyl isocyanate 97 1591-95-3 [sigmaaldrich.com]
- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cenmed.com [cenmed.com]
- 9. PENTAFLUOROPHENYL ISOCYANATE 97 | 1591-95-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
